2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a chemical compound with the molecular formula C11H7Cl2NO3S and a molar mass of 304.15 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3,5-dichlorophenol with thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid
- 5-[(3,5-Dichlorophenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[(3,5-dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3S/c12-6-1-7(13)3-8(2-6)17-4-10-14-9(5-18-10)11(15)16/h1-3,5H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTDVWIQWSVSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCC2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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